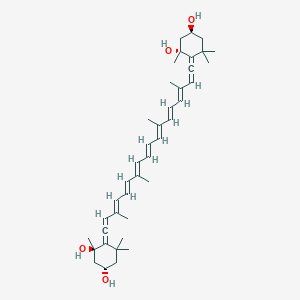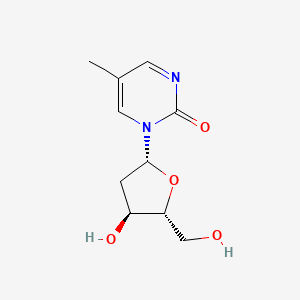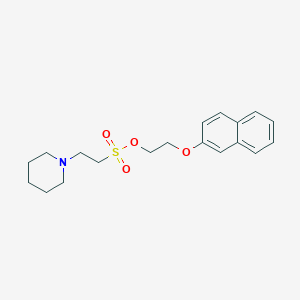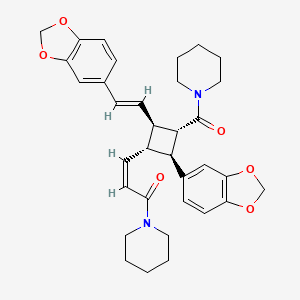![molecular formula C23H28ClNO2 B1258852 {3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3-chlorophenyl)methyl]-1-[3-(4-methoxyphenyl)prop-2-enyl]-3-piperidinyl]methanol is a member of piperidines.
Wissenschaftliche Forschungsanwendungen
Chemical Resolution and Synthesis
The compound has been studied in the context of chemical resolution and synthesis. For example, it is structurally similar to compounds whose resolution was accomplished by (R,R)-di-(4-toluoyl)-tartaric acid in methanol, as demonstrated by Gizur et al. (1996) (Gizur, Péteri, Harsányi, & Fogassy, 1996).
Structural Analysis and Crystallography
Significant research has focused on the crystal structure and conformation of related compounds. For instance, the study by Benakaprasad et al. (2007) on a closely related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provided insights into its crystal structure and conformation (Benakaprasad, Naveen, Anandakumar, Sunilkumar, Sridhar, Prasad, & Rangappa, 2007).
Novel Syntheses and Characterization
Wu Feng (2011) explored the novel synthesis and characterization of a structurally similar compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using one-spot synthesis in methanol (Wu Feng, 2011). Additionally, the synthesis of 1-(Toluene-4-Sulfonyl)-Piperidin-4-yl-Methanol by Girish et al. (2008) provides another example of related compound synthesis and characterization (Girish, Naveen, Prasad, Kumar, Vinaya, Sridhar, Prasad, & Rangappa, 2008).
Anticonvulsant Compounds
Structural and electronic properties of certain anticonvulsant drugs, which include similar compounds, were explored by Georges et al. (1989). They provided insight into the orientation and conformation of these compounds in relation to their anticonvulsant properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Radiolabeled Compound Synthesis
The synthesis of radiolabeled compounds for potential imaging applications has also been explored, as seen in the work by Katoch-Rouse and Horti (2003). They demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride, a process relevant to the synthesis of similar compounds (Katoch-Rouse & Horti, 2003).
Eigenschaften
Produktname |
{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol |
|---|---|
Molekularformel |
C23H28ClNO2 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
[3-[(3-chlorophenyl)methyl]-1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C23H28ClNO2/c1-27-22-10-8-19(9-11-22)6-3-13-25-14-4-12-23(17-25,18-26)16-20-5-2-7-21(24)15-20/h2-3,5-11,15,26H,4,12-14,16-18H2,1H3/b6-3+ |
InChI-Schlüssel |
KETQGNPDHAUPMQ-ZZXKWVIFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
SMILES |
COC1=CC=C(C=C1)C=CCN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CCN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)







![(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxole-15-ium](/img/structure/B1258785.png)

![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1258791.png)
